molecular formula C13H20O B12838828 4-(1,4-Dimethylpentyl)phenol CAS No. 857629-71-1

4-(1,4-Dimethylpentyl)phenol

Cat. No.: B12838828
CAS No.: 857629-71-1
M. Wt: 192.30 g/mol
InChI Key: DRBKPEIFCPZWCM-UHFFFAOYSA-N
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Description

4-(1,4-Dimethylpentyl)phenol is an organic compound belonging to the class of alkylphenols It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a 1,4-dimethylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dimethylpentyl)phenol typically involves the alkylation of phenol with 1,4-dimethylpentyl halides under basic conditions. A common method includes:

    Alkylation Reaction: Phenol is reacted with 1,4-dimethylpentyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like toluene or ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux, usually around 80-100°C, for several hours to ensure complete alkylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction, and the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dimethylpentyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxyalkyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones or phenolic ethers.

    Reduction: Hydroxyalkyl derivatives.

    Substitution: Halogenated phenols or other substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,4-Dimethylpentyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other specialty chemicals.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.

Medicine

While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry

In industry, this compound is utilized in the manufacture of surfactants, lubricants, and plasticizers. Its unique chemical properties make it valuable in formulating products that require specific performance characteristics.

Mechanism of Action

The mechanism of action of 4-(1,4-Dimethylpentyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyl chain may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol: Similar in structure but with a nonyl group instead of a 1,4-dimethylpentyl group.

    4-tert-Octylphenol: Contains a tert-octyl group, differing in the branching of the alkyl chain.

    4-Phenylphenol: Lacks the alkyl substitution, having a phenyl group instead.

Uniqueness

4-(1,4-Dimethylpentyl)phenol is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications.

Properties

CAS No.

857629-71-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(5-methylhexan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-10(2)4-5-11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3

InChI Key

DRBKPEIFCPZWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)C1=CC=C(C=C1)O

Origin of Product

United States

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